molecular formula C12H12O2 B2892938 (7-METHOXYNAPHTHALEN-2-YL)METHANOL CAS No. 5665-20-3

(7-METHOXYNAPHTHALEN-2-YL)METHANOL

Cat. No.: B2892938
CAS No.: 5665-20-3
M. Wt: 188.226
InChI Key: TXZRHHVGMGJQJK-UHFFFAOYSA-N
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Description

(7-METHOXYNAPHTHALEN-2-YL)METHANOL is an organic compound with the molecular formula C12H12O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group (-OCH3) attached to the seventh position of the naphthalene ring

Scientific Research Applications

(7-METHOXYNAPHTHALEN-2-YL)METHANOL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

“2-Naphthalenemethanol, 7-methoxy-” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-METHOXYNAPHTHALEN-2-YL)METHANOL typically involves the methoxylation of 2-naphthalenemethanol. One common method is the reaction of 2-naphthalenemethanol with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the substitution of a hydrogen atom with a methoxy group at the seventh position of the naphthalene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: (7-METHOXYNAPHTHALEN-2-YL)METHANOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed:

    Oxidation: Naphthoquinones

    Reduction: Dihydro derivatives

    Substitution: Halogenated or nitrated naphthalenes

Comparison with Similar Compounds

  • 2-Naphthalenemethanol
  • 7-Methoxy-2-naphthol
  • 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-

Uniqueness: (7-METHOXYNAPHTHALEN-2-YL)METHANOL is unique due to the presence of the methoxy group at the seventh position, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This structural modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(7-methoxynaphthalen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZRHHVGMGJQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=C2)CO)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5665-20-3
Record name (7-methoxynaphthalen-2-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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